molecular formula C17H13FN4O2 B2836889 2-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile CAS No. 945299-27-4

2-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile

Cat. No. B2836889
M. Wt: 324.315
InChI Key: RXNOMZLGDSPXLH-UHFFFAOYSA-N
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Description

“2-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile” is a chemical compound with the molecular formula C₁₇H₁₃FN₄O₂ . It is offered by several scientific research product suppliers .


Molecular Structure Analysis

The molecule contains an indole nucleus, which is a benzopyrrole, meaning it contains a benzenoid (aromatic) nucleus and has 10 π-electrons . The indole nucleus is an important heterocyclic system that provides the skeleton to many synthetic drug molecules .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 324.31 . Other specific physical and chemical properties like density, boiling point, melting point, etc., are not available in the retrieved data.

Scientific Research Applications

Medicinal Chemistry

Summary of Application

In medicinal chemistry, this compound is explored for its potential as a pharmacophore due to the biological activity associated with indole derivatives .

Methods of Application

The compound is synthesized and incorporated into various drug molecules, where it binds with high affinity to multiple receptors. This process involves complex organic synthesis techniques, including catalysis and green synthetic methods .

Results and Outcomes

Indole derivatives have shown a range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. For instance, certain derivatives have demonstrated inhibitory activity against influenza A with IC50 values and selectivity indices .

Biochemistry

Summary of Application

Biochemically, indole derivatives like this compound are significant for their role in cell biology and as active compounds in treating various disorders .

Methods of Application

Biochemical assays and in vitro studies are conducted to assess the biological activities of these compounds. Techniques such as enzyme-linked immunosorbent assay (ELISA) and cell culture assays are common.

Results and Outcomes

The outcomes include the identification of compounds with potent antiviral agents against RNA and DNA viruses, with specific IC50 values indicating their efficacy .

Pharmacology

Summary of Application

Pharmacologically, the compound is studied for its therapeutic potential, especially in the development of new drugs with diverse biological activities .

Methods of Application

Pharmacological studies involve animal models and clinical trials to test the efficacy and safety of the derivatives. Dosage determination and toxicity studies are crucial steps.

Results and Outcomes

Derivatives have been found active against various pathogens, including Plasmodium falciparum, at low concentrations, suggesting their use in antimalarial therapies .

Organic Chemistry

Summary of Application

In organic chemistry, the focus is on the synthesis of indole derivatives and exploring their properties as part of natural products and drugs .

Methods of Application

Synthetic pathways are developed to construct these compounds, often involving novel methods of synthesis like the Heck reaction performed at ambient temperatures .

Results and Outcomes

The synthesis of these derivatives leads to the discovery of compounds with vital biological properties, contributing to the advancement of organic synthesis methods .

Analytical Chemistry

Summary of Application

Analytical chemistry utilizes this compound in the development of assays and analytical methods to detect and quantify biological activities .

Methods of Application

Techniques such as chromatography and mass spectrometry are used to analyze the compound’s presence and concentration in various samples.

Results and Outcomes

The analytical methods developed provide accurate measurements of the compound’s efficacy and potency, aiding in the quality control of pharmaceuticals .

Chemical Engineering

Summary of Application

In chemical engineering, the compound’s applications are related to the large-scale synthesis and production of biologically active molecules .

Methods of Application

Processes such as reaction optimization, scaling up synthesis, and purification are involved. The engineering aspect focuses on efficiency and cost-effectiveness.

Results and Outcomes

The engineering of these processes leads to the feasible production of indole derivatives for pharmaceutical use, with attention to safety and environmental impact .

This analysis provides a detailed overview of the diverse applications of “2-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile” in various scientific fields, highlighting its significance in research and development. Each field contributes uniquely to understanding and utilizing this compound’s potential.

Neuropharmacology

Summary of Application

Neuropharmacology studies have investigated indole derivatives for their potential in treating neurodegenerative diseases .

Methods of Application

Compounds are tested for their ability to cross the blood-brain barrier and their interaction with neural receptors. In vitro enzyme assays are commonly used to assess inhibitory activities .

Results and Outcomes

Some derivatives have shown low inhibitory activity (IC50 75 µmol/L) against targets relevant to Alzheimer’s disease, providing a basis for the design of brain-accessible drugs .

Material Science

Summary of Application

In material science, indole derivatives are explored for their fluorescent properties, which can be applied in organic light-emitting diode (OLED) technology .

Methods of Application

The synthesis of fluorophores based on indole derivatives is carried out, followed by the evaluation of their fluorescence quantum yield and thermal stability .

Results and Outcomes

Derivatives exhibit high fluorescence quantum yield (Φf = <0.6) and good thermal stability (Td10 = <300 °C), making them excellent candidates for OLED applications .

Agricultural Chemistry

Summary of Application

Agricultural chemistry researches the use of indole derivatives as plant growth regulators and pesticides .

Methods of Application

Field trials and greenhouse experiments are conducted to test the efficacy of these compounds on plant growth and pest resistance .

Results and Outcomes

Indole derivatives like indole-3-acetic acid have been found to promote plant growth and yield, enhancing agricultural productivity .

Ophthalmology

Summary of Application

Ophthalmological research has investigated indole derivatives for their neuroprotective effects, particularly in preventing vision loss from ocular trauma .

Methods of Application

Compounds are tested for their ability to activate tropomyosin-related kinase B (TrkB), which is crucial for neuronal survival and function. Animal models are used to assess the protective effects against vision loss .

Results and Outcomes

Studies have shown that indole derivatives can protect against vision loss and retinal ganglion cell damage, suggesting their potential use in treating ocular diseases .

Molecular Biology

Summary of Application

In molecular biology, indole derivatives are used in molecular docking studies to understand their interaction with various biological receptors .

Methods of Application

Computational methods like molecular docking are employed to predict the interaction of indole derivatives with target proteins, providing insights into their potential biological activities .

Results and Outcomes

The interaction studies reveal excellent binding affinities with receptors, which is valuable for drug design and discovery processes .

Cancer Research

Summary of Application

Cancer research utilizes indole derivatives to develop new therapeutic agents due to their anticancer properties .

Methods of Application

These compounds are synthesized and tested against various cancer cell lines to evaluate their cytotoxic effects and mechanisms of action .

Results and Outcomes

Indole derivatives have shown promise in inhibiting the growth of cancer cells, making them potential candidates for anticancer drug development .

Antimicrobial Research

Summary of Application

Antimicrobial research focuses on the development of indole-based compounds as new antimicrobial agents .

Methods of Application

The antimicrobial activity of these compounds is assessed through in vitro assays against a range of pathogens, including bacteria and fungi .

Results and Outcomes

Some indole derivatives exhibit strong antimicrobial activities, suggesting their use in combating antibiotic-resistant infections .

Endocrinology

Summary of Application

Endocrinological studies investigate the role of indole derivatives in hormone-related diseases and their potential as therapeutic agents .

Methods of Application

The effects of these compounds on hormone receptors and signaling pathways are studied using cell-based assays and animal models .

Results and Outcomes

Research indicates that indole derivatives can modulate hormone receptor activities, offering new avenues for treating endocrine disorders .

Neurology

Summary of Application

Neurological research explores the use of indole derivatives in the treatment of neurodegenerative diseases .

Methods of Application

These compounds are evaluated for their neuroprotective effects in models of diseases like Alzheimer’s and Parkinson’s .

Results and Outcomes

Indole derivatives have shown potential in protecting neuronal cells and improving cognitive functions in disease models .

Safety And Hazards

This compound is labeled as an irritant , indicating that it may cause skin irritation or serious eye irritation.

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “2-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile”, being an indole derivative, could be a subject of future research in the field of medicinal chemistry.

properties

IUPAC Name

2-[2-(5-fluoro-1H-indol-3-yl)ethylamino]-5-nitrobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4O2/c18-13-1-3-17-15(8-13)11(10-21-17)5-6-20-16-4-2-14(22(23)24)7-12(16)9-19/h1-4,7-8,10,20-21H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNOMZLGDSPXLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C#N)NCCC2=CNC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile

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